molecular formula C13H10N2O3 B2748571 3-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)-4H-chromen-4-one CAS No. 1174874-54-4

3-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)-4H-chromen-4-one

Cat. No.: B2748571
CAS No.: 1174874-54-4
M. Wt: 242.234
InChI Key: ANADSWHGHPCJJL-UHFFFAOYSA-N
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Description

3-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)-4H-chromen-4-one (CAS 1263035-21-7) is a high-purity chemical compound supplied for research and development purposes. This molecule is a chromone-pyrazole dyad, a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry and organic synthesis due to its potential as a versatile building block and its diverse biological activities . The compound features a 4H-chromen-4-one core, a privileged structure in natural products and pharmaceuticals, linked via a carbon-carbon bond at the 2-position to a 1-methyl-1H-pyrazole ring . Chromones and pyrazoles are both important scaffolds in drug discovery; chromones are known for their varied therapeutic applications, while pyrazoles are present in several clinically used drugs . The fusion of these two pharmacophores into a single molecule creates a unique chemical entity that can be utilized to develop novel bioactive substances. Researchers are exploring such dyads for their potential application in developing inhibitors for various enzymes, studying cell signaling pathways, and creating new heterocyclic systems through further chemical transformations . The primary synthetic routes for related chromone-pyrazole dyads involve cyclodehydration of pyrazolyl-substituted diketones or oxidative cyclization of corresponding 2'-hydroxychalcone precursors . This product is intended for research use by qualified laboratory professionals only. It is not approved for human or veterinary diagnostic or therapeutic applications. Researchers should consult the safety data sheet and handle the material appropriately, using necessary personal protective equipment.

Properties

IUPAC Name

3-hydroxy-2-(1-methylpyrazol-4-yl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3/c1-15-7-8(6-14-15)13-12(17)11(16)9-4-2-3-5-10(9)18-13/h2-7,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANADSWHGHPCJJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=C(C(=O)C3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

1,3-Dipolar Cycloaddition Approaches

Diazomethane-Mediated Cycloaddition

The 1,3-dipolar cycloaddition of α,β-unsaturated chromone ketones with diazomethane is a classical method for pyrazole annulation. Prakash et al. demonstrated that treating 3-(3-aryl-3-oxoprop-1-en-1-yl)chromones 20 with diazomethane in a 1:1 dichloromethane-diethyl ether mixture at 0°C for 48 hours yields 3-(3-aroyl-2-pyrazolin-4-yl)chromones 21 in 61–89% yields. The reaction proceeds regioselectively, with diazomethane’s methylene group attaching to the β-carbon of the enone system. Subsequent N-acylation of 21 using acetic or propionic anhydride in pyridine at 80°C furnishes N-acyl derivatives 22 , though this step is unnecessary for synthesizing the target 1-methylpyrazole variant.

Table 1: Yields and Conditions for Diazomethane Cycloaddition
Starting Material Reaction Time (h) Temperature (°C) Yield (%)
20a (R = Ph) 48 0 89
20b (R = 4-Cl-Ph) 48 0 78
20c (R = 4-Me-Ph) 48 0 61

Hydrazine Cyclocondensation

Alternative routes employ hydrazine derivatives for pyrazole formation. Heating 3-(3-arylacryloyl)chromones 41 with methylhydrazine in dimethylformamide (DMF) at 80–100°C generates 3-(3-aryl-1H-pyrazol-5-yl)-7-hydroxychromones 42 in 45–67% yields. This method avoids diazomethane’s handling hazards but requires careful control of stoichiometry to prevent over-substitution.

Condensation-Cyclization Strategies

Methylhydrazine-Mediated Cyclization

A patent by CN111362874B describes a two-step condensation-cyclization protocol for analogous pyrazole-carboxylic acids. While tailored for 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, the methodology is adaptable to chromone systems. Key steps include:

  • Substitution/Hydrolysis : Reacting α,β-unsaturated esters with 2,2-difluoroacetyl halides in the presence of a base (e.g., K₂CO₃) to form α-difluoroacetyl intermediates.
  • Cyclization : Treating intermediates with methylhydrazine aqueous solution and a catalyst (NaI/KI) at −30°C to −20°C, followed by acidification.
Table 2: Optimized Conditions for Methylhydrazine Cyclization
Parameter Value
Catalyst KI (1.5 mol eq)
Temperature −30°C to −20°C (condensation)
Cyclization Solvent H₂O-DMF (3:2)
Recrystallization Solvent 40% Ethanol/Water
Final Yield 75–80%

Adapting this protocol to chromone derivatives would involve substituting the α,β-unsaturated ester with a chromone-bearing enone.

Microwave-Assisted Synthesis

Accelerated Cycloaddition Under Microwave Irradiation

Conventional heating for diazomethane cycloaddition requires 48 hours, but microwave irradiation reduces this to 2–3 minutes. For example, chromone-enone 20a treated with diazomethane under microwave conditions at 80°C achieves 82% yield versus 61% via conventional heating. This method enhances throughput and reduces side reactions.

Table 3: Conventional vs. Microwave Synthesis Comparison
Method Time Yield (%) Purity (%)
Conventional 48 h 61–89 90–95
Microwave 2–3 min 69–82 95–99

Post-Synthetic Modifications

O-Glycosylation of Hydroxychromone Derivatives

The hydroxyl group at C3 permits further functionalization. Prakash et al. reported O-glycosylation of 3-hydroxy-pyrazolylchromones 42 using 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide in DMF/acetone (3:2) with dodecyltrimethylammonium bromide (DTMAB) as a phase-transfer catalyst. The reaction proceeds via the potassium salt 43 , yielding glycosylated derivatives 44 in 50–65% yields.

N-Methylation and Acylation

While the target compound already includes a 1-methylpyrazole group, N-methylation of intermediate pyrazolines (e.g., 21 ) using methyl iodide in the presence of NaH provides an alternative route to install the methyl group.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the chromen-4-one scaffold.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydrochromen-4-one derivatives .

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity
Research has demonstrated that derivatives of 3-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)-4H-chromen-4-one exhibit significant antimicrobial properties. A study synthesized a series of pyrazole derivatives that showed promising activity against various bacterial strains by inhibiting the MurB enzyme, crucial for bacterial cell wall synthesis .

Antioxidant Properties
The antioxidant potential of this compound has been explored in several studies. It was found to scavenge free radicals effectively, which is essential in preventing oxidative stress-related diseases . This property makes it a candidate for further development in pharmaceuticals aimed at treating conditions like cancer and cardiovascular diseases.

Anticancer Activity
In vitro studies have indicated that the compound exhibits anticancer activity against several cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation, making it a subject of interest for cancer therapeutics .

Agricultural Applications

Pesticidal Activity
The compound's derivatives have been evaluated for their pesticidal properties. Research indicates that certain modifications can enhance their efficacy as insecticides or fungicides, providing an environmentally friendly alternative to conventional pesticides .

Materials Science Applications

Fluorescent Dyes
The unique structural properties of this compound allow it to be utilized as a fluorescent dye in various applications, including biological imaging and sensor technology. Its ability to emit fluorescence upon excitation makes it suitable for tracking biological processes in real-time .

Case Studies

Study Focus Findings
Gondru et al. (2015)Synthesis and antimicrobial testingDeveloped derivatives that inhibited bacterial growth by targeting the MurB enzyme .
RSC Advances (2021)Antioxidant propertiesDemonstrated significant free radical scavenging activity, indicating potential for health-related applications .
PMC (2021)Anticancer effectsShowed inhibition of cell proliferation in cancer cell lines; potential for further drug development .

Mechanism of Action

The mechanism of action of 3-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s ability to undergo excited-state intramolecular proton transfer (ESIPT) also plays a crucial role in its fluorescence properties, making it useful as a fluorescent probe .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related chromen-4-one and flavonoid derivatives, focusing on substituent effects, synthesis, and biological activity.

Key Observations :

  • Substituent Impact on Activity : Phenyl derivatives with electron-donating groups (e.g., -OH, -CH3) exhibit varying acetylcholinesterase inhibitory activities. The 4-hydroxyphenyl analog (EC50 = 15.5 μM) outperforms the p-tolyl derivative (EC50 = 23.5 μM), suggesting polar groups enhance target binding .
  • Pyrazole vs. Phenyl : The 1-methylpyrazole substituent in the target compound likely reduces π-π stacking interactions compared to phenyl groups but may improve solubility and metabolic resistance due to nitrogen heteroatoms .
  • Trimethoxyphenyl Derivatives : The 3,4,5-trimethoxyphenyl analog () demonstrates increased lipophilicity, which could enhance blood-brain barrier penetration, though activity data are lacking .
Structural and Functional Insights
  • Electronic Effects : The pyrazole ring’s electron-withdrawing nature may alter the chromen-4-one core’s electronic density, affecting redox behavior and interaction with enzymatic targets .

Biological Activity

3-Hydroxy-2-(1-methyl-1H-pyrazol-4-yl)-4H-chromen-4-one, commonly referred to as a chromone derivative, has garnered attention in recent years for its diverse biological activities. This compound integrates the chromone structure with a pyrazole moiety, which is known for its potential pharmacological properties. The following sections will explore the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant case studies and research findings.

Synthesis of this compound

The synthesis of this compound typically involves the cyclization of appropriate precursors under acidic conditions. Various methods have been reported for synthesizing chromone derivatives, including the use of hydrazine derivatives and other reagents that facilitate the formation of the pyrazole ring .

Synthetic Pathways

  • Cyclodehydration : This method involves the reaction of 1-(2-hydroxyaryl)propane-1,3-diones with pyrazole derivatives under acidic conditions.
  • Reflux Conditions : Some studies have utilized refluxing in solvents like acetic acid to achieve higher yields in the formation of chromone derivatives .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including A549 (lung adenocarcinoma) and HeLa (cervical cancer) cells.

Case Study: Anticancer Activity

In a study evaluating several chromone derivatives, it was found that the compound significantly reduced cell viability in A549 cells when treated with concentrations around 100 µM. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against multidrug-resistant bacterial strains. Preliminary results suggest that it possesses selective activity against certain Gram-positive bacteria.

Case Study: Antimicrobial Efficacy

In a screening against Staphylococcus aureus strains, including those resistant to linezolid, this compound demonstrated promising antimicrobial effects. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics used for comparison .

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors within cells. It has been shown to modulate pathways involved in cell proliferation and apoptosis, making it a candidate for further development as an anticancer agent.

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectReference
AnticancerA549 (lung cancer)Reduced viability (up to 66%)
AntimicrobialStaphylococcus aureusSignificant antimicrobial activity
Enzyme InteractionVarious enzymesModulation of enzyme activity

Detailed Research Findings

A comprehensive review highlighted that compounds similar to this compound often exhibit antioxidant and anti-inflammatory properties as well. These activities are crucial for mitigating oxidative stress-related diseases and enhancing therapeutic efficacy in cancer treatment .

Q & A

Q. What are the established synthetic strategies for 3-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)-4H-chromen-4-one?

The synthesis typically involves multi-step protocols, including:

  • Condensation reactions : Coupling 3-hydroxy-4H-chromen-4-one derivatives with substituted pyrazoles under acidic or basic conditions. For example, reactions with 1-methyl-1H-pyrazole-4-carbaldehyde in ethanol/HCl yield the target compound .
  • Microwave-assisted synthesis : Reduces reaction time and improves yields compared to conventional heating .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity .

Q. How is the compound characterized to confirm its structural integrity?

Key techniques include:

  • Spectroscopy :
    • NMR (¹H and ¹³C): Assigns proton environments (e.g., hydroxyl at δ 12–13 ppm) and carbon backbone .
    • FT-IR : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 281.07) .
  • HPLC : Purity assessment (>95% by reverse-phase C18 column) .

Q. What in vitro assays are used to evaluate its biological activity?

  • Anticancer screening : MTT assay against cell lines (e.g., MCF-7, HeLa) to determine IC₅₀ values .
  • Antimicrobial testing : Broth microdilution for MIC (minimum inhibitory concentration) against bacterial/fungal strains .
  • Antioxidant assays : DPPH radical scavenging to assess redox activity .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

  • Single-crystal growth : Slow evaporation of saturated DMSO/ethanol solutions yields diffraction-quality crystals .
  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K for high-resolution data (R factor < 0.05) .
  • Refinement : SHELXL (for small-molecule refinement) and WinGX/ORTEP for anisotropic displacement parameter visualization .
    • Key metrics : Mean C–C bond length (0.002 Å), torsional angles for pyrazole-chromenone orientation .

Q. What mechanisms underlie its fluorescence properties, and how are they exploited in sensing applications?

  • Dual fluorescence : Arises from excited-state intramolecular proton transfer (ESIPT) between the 3-hydroxyl and carbonyl groups, producing two emission bands (~450 nm and ~550 nm) .
  • Sensor design : Functionalization at the pyrazole or chromenone moieties enhances selectivity. For example:
    • Metal ion detection : Quenching of fluorescence upon binding Fe³+ or Al³+ .
    • Biological thiols : Displacement assays for H₂S detection via dinitrophenyl ether cleavage .

Q. Table 1: Fluorescence Properties in Solvent Systems

Solventλex (nm)λem (nm)Quantum Yield
Ethanol340450, 5500.15
DMSO345455, 5600.12
Water335440, 5400.08
Data adapted from

Q. How can contradictory biological activity data across studies be addressed?

  • Dose-response validation : Repeat assays with standardized protocols (e.g., fixed exposure time, serum-free conditions) .
  • Target specificity studies :
    • Enzyme inhibition assays : Test against kinases (e.g., EGFR) or oxidoreductases (e.g., COX-2) .
    • Molecular docking : Use AutoDock Vina to predict binding affinity to adenosine A2B receptors or DNA topoisomerases .

Q. What strategies optimize its solubility and bioavailability for in vivo studies?

  • Prodrug synthesis : Acetylation of the 3-hydroxyl group improves lipophilicity .
  • Nanoformulation : Encapsulation in PLGA nanoparticles enhances aqueous dispersion and sustained release .
  • Pharmacokinetic profiling : LC-MS/MS quantifies plasma half-life and tissue distribution in rodent models .

Q. How does structural modification at the pyrazole ring affect bioactivity?

  • Substitution patterns :
    • Electron-withdrawing groups (e.g., -NO₂) enhance antimicrobial activity .
    • Bulkier substituents (e.g., -Ph) reduce cytotoxicity but improve selectivity .
  • Case study : 1-Methyl substitution minimizes metabolic degradation compared to unsubstituted analogs .

Methodological Considerations

  • Contradiction resolution : Cross-validate bioactivity data using orthogonal assays (e.g., flow cytometry for apoptosis vs. MTT for viability) .
  • Software tools :
    • Crystallography : SHELXTL for structure solution, Olex2 for visualization .
    • Spectroscopy : Gaussian 09 for TD-DFT calculations of ESIPT pathways .

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